Akt inhibitor II; PIA 5;SH5;SH 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

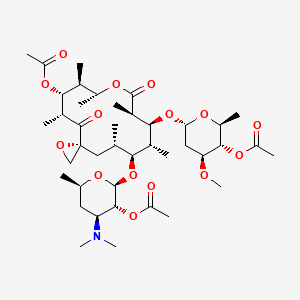

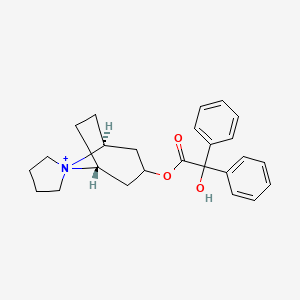

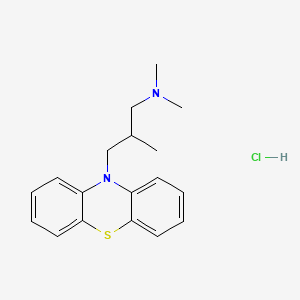

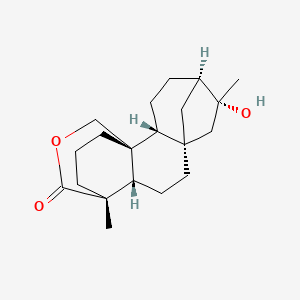

Akt inhibitor II, also known as PIA 5, SH5, or SH 5, is a specific Akt inhibitor . It is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form . It is used in research for its ability to inhibit Akt, a protein kinase B (PKB), which is involved in many cellular processes such as cell cycle progression, migration, and cell survival .

Synthesis Analysis

The synthetic compounds SH-5 and SH-6 are thought to work as competitive inhibitors of the naturally occurring phosphatidyl inositol phosphates by sequestering inactive AKT in the cytoplasm and preventing its translocation to the membrane . The synthesis of these inhibitors involves molecular modeling to create structurally modified phosphatidylinositol ether lipid analogues .Molecular Structure Analysis

The molecular structure of Akt inhibitors is designed to interfere with the pleckstrin homology (PH) domain of Akt . The structure-based design of these inhibitors has led to the development of phenylurea- and phenylamide-derived molecules as Akt probes with novel scaffolds .Chemical Reactions Analysis

Akt inhibitors have been shown to have clear differences in their effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . The inhibitors have been evaluated using in vitro pharmacology, molecular profiling, and biochemical assays along with structural modeling .Physical And Chemical Properties Analysis

Akt inhibitor II is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form .Safety And Hazards

Orientations Futures

The identification of predictive biomarkers of response and resistance to Akt inhibition remains an unmet need . New combination strategies are under investigation aiming to boost the therapeutic efficacy of these drugs . Trials combining capivasertib and ipatasertib with CDK4/6 inhibitors, immune checkpoint inhibitors, and PARP inhibitors are currently ongoing .

Propriétés

IUPAC Name |

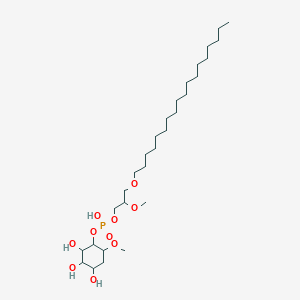

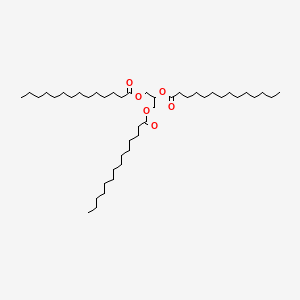

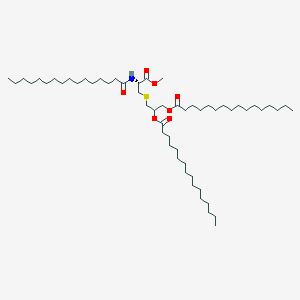

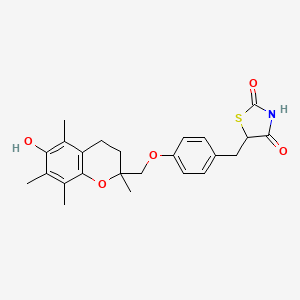

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLLDDPUQZQEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Akt inhibitor II; PIA 5;SH5;SH 5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)